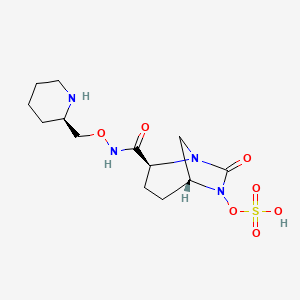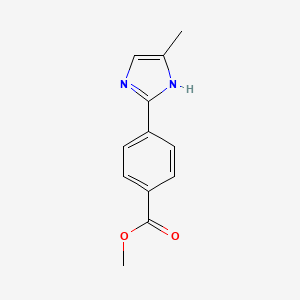![molecular formula C20H21N B13907957 (1S)-N-[(1S)-1-naphthalen-1-ylethyl]-1-phenylethanamine](/img/structure/B13907957.png)
(1S)-N-[(1S)-1-naphthalen-1-ylethyl]-1-phenylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-N-[(1S)-1-naphthalen-1-ylethyl]-1-phenylethanamine is an organic compound that features a naphthalene ring and a phenylethylamine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-N-[(1S)-1-naphthalen-1-ylethyl]-1-phenylethanamine typically involves the reaction of 1-naphthyl ethylamine with phenylethylamine under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-N-[(1S)-1-naphthalen-1-ylethyl]-1-phenylethanamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthyl ketones, while reduction may produce naphthyl alcohols. Substitution reactions can lead to various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
(1S)-N-[(1S)-1-naphthalen-1-ylethyl]-1-phenylethanamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological systems, including its binding affinity to certain receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism by which (1S)-N-[(1S)-1-naphthalen-1-ylethyl]-1-phenylethanamine exerts its effects involves its interaction with molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The specific pathways involved depend on the context of its application, whether in a biological system or a chemical reaction.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to (1S)-N-[(1S)-1-naphthalen-1-ylethyl]-1-phenylethanamine include:
Naphthyl ethylamine: A simpler analog with a similar naphthalene structure.
Phenylethylamine: A related compound with a phenylethylamine backbone.
Naphthyl phenylethylamine derivatives: Various derivatives with different substituents on the naphthalene or phenylethylamine moieties.
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C20H21N |
|---|---|
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
(1S)-N-[(1S)-1-naphthalen-1-ylethyl]-1-phenylethanamine |
InChI |
InChI=1S/C20H21N/c1-15(17-9-4-3-5-10-17)21-16(2)19-14-8-12-18-11-6-7-13-20(18)19/h3-16,21H,1-2H3/t15-,16-/m0/s1 |
Clave InChI |
NRWPJJFNHXBWDM-HOTGVXAUSA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1)N[C@@H](C)C2=CC=CC3=CC=CC=C32 |
SMILES canónico |
CC(C1=CC=CC=C1)NC(C)C2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(Furan-2-yl)cyclohexyl]oxyacetate](/img/structure/B13907885.png)


![Tert-butyl6-amino-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13907894.png)


![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13907910.png)
![(2R)-3-[tert-butyl(diphenyl)silyl]oxy-2-hydroxy-N-methyl-propanamide](/img/structure/B13907926.png)
![tert-butyl N-[(1R)-2-amino-1-cyclopropylethyl]carbamate](/img/structure/B13907934.png)


![Methyl 2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate](/img/structure/B13907944.png)
